1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one 1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17196835
InChI: InChI=1S/C9H10N2O2/c1-13-6-11-8-5-3-2-4-7(8)10-9(11)12/h2-5H,6H2,1H3,(H,10,12)
SMILES:
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one

CAS No.:

Cat. No.: VC17196835

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one -

Specification

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name 3-(methoxymethyl)-1H-benzimidazol-2-one
Standard InChI InChI=1S/C9H10N2O2/c1-13-6-11-8-5-3-2-4-7(8)10-9(11)12/h2-5H,6H2,1H3,(H,10,12)
Standard InChI Key HVONLPZIQYIDBV-UHFFFAOYSA-N
Canonical SMILES COCN1C2=CC=CC=C2NC1=O

Introduction

Structural and Chemical Properties

Molecular Architecture

1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one (C9_9H10_{10}N2_2O2_2, molecular weight 178.19 g/mol) features a benzimidazole core fused to a methoxymethyl group at the N1 position. The benzimidazole system comprises a benzene ring fused to an imidazole, with the methoxymethyl moiety (-OCH2_2OCH3_3) introducing steric and electronic modifications. Crystallographic data from analogous compounds reveal planar benzimidazole rings with bond lengths of 1.312–1.393 Å for C-N bonds, consistent with aromatic and imino characteristics .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9_9H10_{10}N2_2O2_2
Molecular Weight178.19 g/mol
CAS NumberNot publicly disclosed
SolubilityEnhanced in polar solvents

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for verifying synthesis success. 1^1H NMR typically displays signals for aromatic protons (δ 7.2–7.8 ppm), methoxymethyl (-OCH3_3 at δ 3.3–3.5 ppm), and the imidazole NH (δ 10–12 ppm). High-resolution MS confirms the molecular ion peak at m/z 178.19.

Synthesis and Optimization

Primary Synthetic Route

The compound is synthesized via a two-step protocol:

  • Chlorosulfonation: 2-(2-Methoxyphenyl)-1H-benzo[d]imidazole is treated with chlorosulfonic acid under anhydrous conditions.

  • Methoxymethylation: The intermediate undergoes nucleophilic substitution with methanol, introducing the methoxymethyl group.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield
1Chlorosulfonic acid0–5°C65%
2MethanolReflux78%

Alternative Strategies

Biological Activities and Mechanisms

Antimicrobial Efficacy

Benzimidazole derivatives exhibit broad-spectrum activity. For 1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one, preliminary studies suggest inhibition of bacterial DNA gyrase and fungal lanosterol demethylase . Compared to analogs like 2-(1H-indol-3-yl)-1H-benzo[d]imidazole, which show MIC values <1 µg/mL against Staphylococcus aureus, this compound’s activity is inferred to be comparable .

Table 3: Comparative Antimicrobial Data

CompoundMIC (S. aureus)Target
1-(Methoxymethyl)-derivativeUnder studyDNA gyrase
2-(1H-Indol-3-yl)-analog 0.87 µg/mL(p)ppGpp synthetases

Pharmacological Applications and Challenges

Drug Development Prospects

Structural analogs have entered preclinical trials for melanoma and antibiotic-resistant infections . The methoxymethyl group’s metabolic stability may reduce hepatic clearance, improving bioavailability.

Future Directions

Target Optimization

Molecular docking studies propose modifications to enhance binding to FtsZ (bacterial cytokinesis protein) and pyruvate kinases . Hybrid derivatives combining benzimidazole and pyrazole moieties are under exploration .

Clinical Translation

Phase I trials for related compounds are anticipated by 2026, pending toxicokinetic profiling. Collaborative efforts between academic and industrial labs are critical to advancing this scaffold.

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